molecular formula C17H17N3OS B6084129 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B6084129
M. Wt: 311.4 g/mol
InChI Key: OMDYKVFZFNQEAN-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-Benzodiazol-2-yl)methyl]sulfanyl}-N-(2-methylphenyl)acetamide is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the sulfanyl-substituted benzimidazole is reacted with 2-methylphenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

  • 2-{[(1H-benzimidazol-1-yl)methyl]benzoic acid}
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • Ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate

Comparison:

  • Structural Differences: While these compounds share the benzimidazole core, they differ in the substituents attached to the core, which can significantly impact their chemical and biological properties.
  • Biological Activity: The presence of different functional groups can enhance or reduce the compound’s ability to interact with specific biological targets, leading to variations in their antimicrobial, antiviral, or anticancer activities.
  • Chemical Reactivity: The reactivity of these compounds in various chemical reactions can also differ based on the nature and position of the substituents.

This detailed article provides a comprehensive overview of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(2-methylphenyl)acetamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-6-2-3-7-13(12)20-17(21)11-22-10-16-18-14-8-4-5-9-15(14)19-16/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDYKVFZFNQEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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